molecular formula C14H18N2O3S B2780223 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide CAS No. 1436370-32-9

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide

Cat. No.: B2780223
CAS No.: 1436370-32-9
M. Wt: 294.37
InChI Key: NMKXYBQJKRKGSK-UHFFFAOYSA-N
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Description

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, a sulfonylamino group, and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide typically involves multiple steps One common method includes the reaction of cyclopentanone with phenylethylamine to form an intermediate, which is then reacted with sulfonyl chloride to introduce the sulfonylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, affecting their function. The phenylethenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(E)-2-Phenylethenyl]amino]cyclopentane-1-carboxamide
  • 2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclohexane-1-carboxamide
  • 2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-acetamide

Uniqueness

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c15-14(17)12-7-4-8-13(12)16-20(18,19)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10,12-13,16H,4,7-8H2,(H2,15,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKXYBQJKRKGSK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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